Cas no 58170-31-3 (Phenol,dibromodimethyl- (9CI))

Phenol,dibromodimethyl- (9CI) structure
Phenol,dibromodimethyl- (9CI) structure
Product Name:Phenol,dibromodimethyl- (9CI)
CAS No:58170-31-3
MF:C8H8Br2O
MW:279.956521034241
CID:381105
PubChem ID:181170
Update Time:2025-04-19

Phenol,dibromodimethyl- (9CI) Chemical and Physical Properties

Names and Identifiers

    • Phenol,dibromodimethyl- (9CI)
    • 4,5-dibromo-2,3-dimethylphenol
    • DTXSID60206900
    • NS00133700
    • Phenol, Dibromodimethyl-
    • Dibromoxylenol
    • 58170-31-3
    • Inchi: 1S/C8H8Br2O/c1-4-5(2)8(10)6(9)3-7(4)11/h3,11H,1-2H3
    • InChI Key: QBLMLJCRVDLFNM-UHFFFAOYSA-N
    • SMILES: BrC1=C(C=C(C(C)=C1C)O)Br

Computed Properties

  • Exact Mass: 277.89414
  • Monoisotopic Mass: 277.894
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 140
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • Density: 1.832
  • Boiling Point: 323.2°C at 760 mmHg
  • Flash Point: 149.3°C
  • Refractive Index: 1.612
  • PSA: 20.23
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